molecular formula C16H13ClN4S2 B15088668 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-07-8

3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15088668
CAS No.: 478254-07-8
M. Wt: 360.9 g/mol
InChI Key: QGADATSJFLFACJ-VCHYOVAHSA-N
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Description

3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure combines a 2-chlorophenyl group at position 3, a benzylideneamino moiety substituted with a methylthio group at position 4, and a thione group at position 3. This compound is synthesized via condensation of 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(methylthio)benzaldehyde under acidic conditions, a method analogous to microwave-assisted procedures described in and .

Properties

CAS No.

478254-07-8

Molecular Formula

C16H13ClN4S2

Molecular Weight

360.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S2/c1-23-12-8-6-11(7-9-12)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

QGADATSJFLFACJ-VCHYOVAHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The triazole ring and phenyl groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics.

    Anticancer Agents: Some triazole compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry

    Agriculture: These compounds can be used as fungicides and herbicides.

    Pharmaceuticals: They are studied for their potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, they may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Moiety

The benzylideneamino group is a critical pharmacophore. Variations in its substitution pattern significantly alter physicochemical and biological properties:

Compound Name Substituent on Benzylidene Key Properties/Activities Reference ID
4-((2-Chlorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl Enhanced halogen bonding potential; crystallographic studies reveal planar geometry with intramolecular N–H⋯S interactions .
4-((4-Fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Fluorophenyl Higher dipole moment due to electronegative fluorine; moderate antimicrobial activity .
4-((4-(Dimethylamino)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Dimethylaminophenyl Electron-donating dimethylamino group increases solubility; fluorescence properties observed in DMSO .
Target Compound 4-(Methylthio)phenyl Methylthio group introduces sulfur-mediated hydrophobic interactions; potential for enhanced metabolic stability compared to halogenated analogs. N/A

Variations in the Triazole-Thione Core

The position and nature of substituents on the triazole ring influence reactivity and bioactivity:

Compound Name Substituent at Position 3 Key Findings Reference ID
3-(Quinolin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Quinolin-2-yl Exhibited tuberculostatic activity (MIC = 12.5 µg/mL against M. tuberculosis), attributed to aromatic π-stacking .
3-(Pyrimidin-2-yl)-4-allyl-1H-1,2,4-triazole-5(4H)-thione Pyrimidin-2-yl Lower bioactivity compared to quinoline derivatives; structural flexibility from allyl group reduces planarity .
3-(Adamantan-1-yl)-4-((4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione Adamantyl Bulky adamantyl group improves membrane permeability; moderate antifungal activity .
Target Compound 2-Chlorophenyl Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets; synergism with methylthio group warrants further study. N/A

Key Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene moiety stabilize the Schiff base linkage, while electron-donating groups (e.g., methoxy, methylthio) enhance solubility .
  • Biological Relevance: Chlorophenyl and quinoline substituents correlate with antimicrobial and antitubercular activities, likely via inhibition of mycobacterial enzymes .
  • Structural Insights : X-ray crystallography of analogs (e.g., ) confirms planar triazole-thione cores, facilitating π-π interactions with biological targets .

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered significant attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and case studies.

The synthesis of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization. The presence of the chlorophenyl and methylthio groups enhances its biological activity through various mechanisms.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have demonstrated IC50 values in the low micromolar range against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .
  • Antimicrobial Properties :
    • Triazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential activity against a variety of pathogens, including bacteria and fungi. The incorporation of sulfur in the form of thione enhances this activity compared to non-thione derivatives .
  • Antitubercular Activity :
    • Some triazole derivatives have shown promising results against Mycobacterium tuberculosis. The specific activity of this compound against tuberculosis requires further investigation but is supported by the general efficacy observed in similar structures .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The compound exhibited a notable inhibition rate with an IC50 value of approximately 13.62 µM against HeLa cells, indicating its potential as an anticancer agent. Comparatively, non-substituted triazoles showed lower efficacy .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of triazole derivatives against common bacterial strains. The results indicated that compounds with similar structural features to 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione were effective against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityCell Line/PathogenIC50/Activity Level
AnticancerHeLa13.62 µM
AnticancerMDA-MB-231<10 µM
AntimicrobialE. coliEffective
AntitubercularM. tuberculosisMIC = 12.9 μM

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